4-chloro-1-(2-methoxyethyl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(2-methoxyethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a methoxyethyl group at the 1-position, and an amino group at the 3-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-methoxyethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with 2-methoxyethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization or chromatography ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-methoxyethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(2-methoxyethyl)-1H-pyrazol-3-nitroso or 4-chloro-1-(2-methoxyethyl)-1H-pyrazol-3-nitro.
Reduction: Formation of 1-(2-methoxyethyl)-1H-pyrazol-3-amine.
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-1-(2-methoxyethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-methoxyethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(2-methoxyethyl)-1H-pyrazol-5-amine
- 4-chloro-1-(2-methoxyethyl)-1H-pyrazol-3-methanol
Uniqueness
4-chloro-1-(2-methoxyethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H10ClN3O |
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Molecular Weight |
175.61 g/mol |
IUPAC Name |
4-chloro-1-(2-methoxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3O/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
SRKRERXTNBLYMW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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